molecular formula C10H8Cl2N4O B2510045 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide CAS No. 792953-83-4

2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No.: B2510045
CAS No.: 792953-83-4
M. Wt: 271.1
InChI Key: VQBLRHXAMVYQPW-UHFFFAOYSA-N
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Description

2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a compound that belongs to the class of organic heterocyclic compounds It contains a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids .

Scientific Research Applications

2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, with the CAS number 792953-83-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly its antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8Cl2N4OC_{10}H_{8}Cl_{2}N_{4}O with a molecular weight of 271.10 g/mol. The structure features a triazole ring which is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focusing on various triazole derivatives demonstrated that those similar to this compound showed effective inhibition against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

The above data suggests that compounds with similar structures to this compound are promising candidates for antimicrobial development .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A notable investigation assessed the cytotoxic effects of several triazole-containing compounds on different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Triazole Derivatives in Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound DHeLa (cervical cancer)15 ± 3
Compound EMCF7 (breast cancer)20 ± 5
Compound FA549 (lung cancer)25 ± 4

The IC50 values reflect the concentration required to inhibit cell growth by 50%. These findings suggest that structural modifications in triazoles can enhance their anticancer activity .

The biological activity of triazole derivatives like this compound is largely attributed to their ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, inhibiting enzyme activity crucial for microbial survival and cancer cell proliferation .

Case Studies

A recent study evaluated the efficacy of a series of triazole compounds in treating infections caused by resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their therapeutic potential in overcoming antibiotic resistance.

Additionally, another study investigated the use of triazole derivatives in combination with existing chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy, suggesting a synergistic effect that could be leveraged for improved treatment outcomes .

Properties

IUPAC Name

2-chloro-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-4-10(17)15-8-3-7(12)1-2-9(8)16-6-13-5-14-16/h1-3,5-6H,4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBLRHXAMVYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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